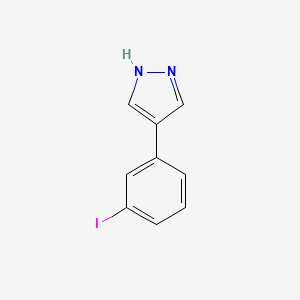

4-(3-Iodophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7IN2 |

|---|---|

Molecular Weight |

270.07 g/mol |

IUPAC Name |

4-(3-iodophenyl)-1H-pyrazole |

InChI |

InChI=1S/C9H7IN2/c10-9-3-1-2-7(4-9)8-5-11-12-6-8/h1-6H,(H,11,12) |

InChI Key |

UWJKIYJWEYJQPF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)I)C2=CNN=C2 |

Origin of Product |

United States |

Fundamental Significance of the Pyrazole Heterocyclic Scaffold in Organic Chemistry

The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of organic chemistry. encyclopedia.pubmdpi.com Its aromatic nature and the presence of both a pyridine-like and a pyrrole-like nitrogen atom endow it with a unique combination of chemical properties. Pyrazoles are known to be versatile scaffolds in organic synthesis, often serving as starting materials for the creation of more complex heterocyclic systems. encyclopedia.pub The structural rigidity and the capacity for its peripheral substituents to be tuned make the pyrazole ligand extensively useful in coordination chemistry. mdpi.com

The pyrazole moiety is a prominent feature in a wide array of pharmacologically active compounds, demonstrating its significance in medicinal chemistry. researchgate.netnih.gov Derivatives of pyrazole have been found to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govglobalresearchonline.net This wide range of applications has spurred extensive research into the synthesis and modification of pyrazole-based molecules. mdpi.comresearchgate.net

Interactive Data Table: Notable Pyrazole-Containing Compounds and Their Applications

| Compound | Application(s) |

| Celecoxib | Anti-inflammatory |

| Sildenafil (Viagra) | Erectile dysfunction treatment |

| Fenpyroximate | Acaricide |

| Tebufenpyrad | Insecticide |

| Zometapine | Antidepressant |

This table highlights well-known compounds where the pyrazole scaffold is a key structural component, demonstrating its versatility in different fields.

Current Landscape of Aryl Iodinated Organic Compounds in Synthetic and Medicinal Chemistry

Aryl iodides play a crucial role in synthetic organic chemistry, primarily as versatile intermediates in a variety of chemical transformations. thieme-connect.de The carbon-iodine bond, being the weakest among the carbon-halogen bonds, is highly susceptible to cleavage, making aryl iodides excellent substrates for cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine compounds. acs.org These reagents are widely used as environmentally friendly oxidizing agents in numerous organic transformations, including oxidations, halogenations, and aminations. acs.org The ability of iodine to exist in higher oxidation states allows for a unique reactivity profile that is distinct from other halogens. In medicinal chemistry, the introduction of an iodine atom into a drug candidate can modulate its pharmacological properties, such as binding affinity and metabolic stability. ontosight.ailookchem.com

Research Rationale for Investigating 4 3 Iodophenyl 1h Pyrazole and Its Derivatives

Strategic Approaches to Pyrazole Ring Construction

The formation of the pyrazole ring is a cornerstone of heterocyclic chemistry, with several established and emerging strategies available to synthetic chemists.

Cyclocondensation Reactions Employing Hydrazine (B178648) Derivatives and Carbonyl Systems

The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov This approach, dating back to Knorr's work in 1883, involves the reaction of a β-diketone with a hydrazine, which can lead to the formation of two regioisomers depending on the substitution pattern of the diketone and the hydrazine. nih.gov

The regioselectivity of this reaction is a critical aspect, and various strategies have been developed to control it. The use of aprotic dipolar solvents such as N,N-dimethylacetamide (DMAc) has been shown to significantly improve regioselectivity compared to traditional protic solvents like ethanol. organic-chemistry.orgthieme-connect.com For instance, the condensation of arylhydrazine hydrochlorides with 1,3-diketones in DMAc at room temperature provides 1-aryl-3,4,5-substituted pyrazoles in good yields and with high regioselectivity. organic-chemistry.orgthieme-connect.com

Furthermore, α,β-unsaturated carbonyl compounds containing a leaving group can react with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to yield the desired pyrazoles. mdpi.com Multicomponent reactions, where 1,3-dicarbonyl compounds are generated in situ, also offer an efficient route to polysubstituted pyrazoles. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| Hydrazine derivatives and 1,3-dicarbonyl compounds | Aprotic dipolar solvents (e.g., DMAc) | Polysubstituted pyrazoles | Good | organic-chemistry.orgthieme-connect.com |

| Tosylhydrazones and α,β-unsaturated carbonyls | Microwave irradiation, solvent-free | 3,5-disubstituted-1H-pyrazoles | Not specified | mdpi.com |

| Arylhydrazine hydrochlorides and 1,3-diketones | DMAc, 10 N HCl (50 mol%) | 1-aryl-3,4,5-substituted pyrazoles | 59-98% | organic-chemistry.org |

[3+2] Cycloaddition Reactions for Pyrazole Core Formation

The [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, is another powerful strategy for the synthesis of the pyrazole core. This method involves the reaction of a 1,3-dipole, such as a nitrile imine or a diazo compound, with a dipolarophile, typically an alkene or alkyne. mdpi.comresearchgate.net

Nitrile imines, often generated in situ from hydrazonoyl halides, react with various dipolarophiles to afford pyrazole derivatives. researchgate.netorganic-chemistry.org For example, an efficient [3+2] cycloaddition between vinylsulfonium salts and in situ generated nitrile imines provides pyrazoles with high regioselectivity under mild conditions. organic-chemistry.org

Diazo compounds are also common precursors for [3+2] cycloadditions. An organocatalytic inverse-electron-demand [3+2] cycloaddition between carbonyl compounds and diazoacetates, catalyzed by secondary amines, yields substituted pyrazoles with high regioselectivity at room temperature. nih.govsci-hub.seresearchgate.net A novel approach utilizes a domino photoinduced 1,3-dipolar cycloaddition/photoredox-catalyzed formyl fragmentation sequence, where α,β-unsaturated aldehydes act as alkyne equivalents. acs.org

| 1,3-Dipole | Dipolarophile | Catalyst/Conditions | Product | Key Feature | Reference |

| Nitrile imines (from hydrazonoyl halides) | Vinylsulfonium salts | K₂CO₃, acetone, 30°C | Pyrazole derivatives | High regioselectivity, mild conditions | organic-chemistry.org |

| Diazoacetates | Carbonyl compounds | Secondary amines | Substituted pyrazoles | High regioselectivity, room temperature | nih.govsci-hub.se |

| Tetrazole (generates nitrile imine) | α,β-Unsaturated aldehydes | Eosin Y, visible light | 5-Alkyl pyrazoles | Photocatalyzed, aldehyde as photoremovable directing group | acs.org |

| Diazo compounds | Alkenes | Bu₄NI, TBHP | Pyrazoles | Oxidative dehydrogenation | rsc.org |

Transition-Metal-Catalyzed and Organocatalytic Routes to Substituted Pyrazoles

Both transition-metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of substituted pyrazoles, offering high efficiency and regioselectivity. mdpi.comnih.govrsc.orgsioc-journal.cnrsc.org

Transition-metal catalysis, particularly with palladium, has been extensively used for the functionalization of the pyrazole ring. nih.govnih.gov For instance, palladium-catalyzed C-H activation allows for the direct arylation of pyrazoles. academie-sciences.frresearchgate.net However, controlling the regioselectivity between the C4 and C5 positions can be challenging. academie-sciences.fr The use of directing groups or pre-functionalized pyrazoles, such as 4-chloropyrazoles, can achieve selective C5 arylation. acs.org Copper-catalyzed reactions have also been employed, for example, in the one-pot synthesis of N-arylpyrazoles from arylboronic acids and Boc-protected diimide. beilstein-journals.org

Organocatalysis provides a metal-free alternative for pyrazole synthesis. As mentioned earlier, secondary amines can catalyze the [3+2] cycloaddition of diazoacetates and carbonyl compounds. nih.govsci-hub.se This approach is attractive due to the use of simple, inexpensive, and environmentally friendly catalysts.

| Catalysis Type | Catalyst | Reactants | Product | Key Feature | Reference |

| Transition-Metal | Pd(OAc)₂ | Pyrazoles and aryl iodides | β-Phenethylamines (after ozonolysis) | Pyrazole as a transformable directing group for sp³ C-H arylation | nih.gov |

| Transition-Metal | Pd-nanoparticles | Ynone and amine | 3,5-di & 3,4,5-trisubstituted pyrazoles | One-pot, regioselective, reusable catalyst | rsc.org |

| Organocatalysis | Secondary amines | Diazoacetates and carbonyl compounds | Substituted pyrazoles | High regioselectivity, mild conditions | nih.govsci-hub.se |

| Transition-Metal | Cu(II) | Saturated ketones and hydrazines | 1,3-disubstituted pyrazoles | Cascade reaction | sioc-journal.cn |

Regioselective Functionalization for Iodophenyl Substitution

Once the pyrazole core is constructed, the introduction of the 3-iodophenyl group at a specific position, typically C-4, is the next crucial step. This can be achieved through direct C-H iodination or cross-coupling methodologies.

Direct C-H Iodination Strategies on Pyrazole Cores (e.g., at C-4 position)

Direct C-H iodination offers an atom-economical approach to introduce an iodine atom onto the pyrazole ring. The C-4 position of the pyrazole ring is generally more nucleophilic and thus more susceptible to electrophilic substitution. mdpi.com

Several iodinating reagents and conditions have been developed for the regioselective iodination of pyrazoles at the C-4 position. A combination of iodine and an oxidizing agent, such as hydrogen peroxide or ceric ammonium (B1175870) nitrate (B79036) (CAN), is commonly used. researchgate.netrsc.org For example, the CAN-induced reaction of 1-aryl-3-CF₃-pyrazoles with elemental iodine provides exclusive C-4 iodination. rsc.org Another method employs potassium iodate (B108269) (KIO₃) as the iodinating agent with a diphenyl diselenide catalyst under acidic conditions, which can be performed in a one-pot reaction starting from 1,1,3,3-tetramethoxypropane (B13500) and various hydrazines. nih.gov Cadmium(II) acetate (B1210297) has also been shown to mediate the regioselective iodination of pyrazoles with electron-donating groups at the C-4 position. nih.govresearchgate.net

| Pyrazole Substrate | Iodinating Agent/Conditions | Product | Key Feature | Reference |

| 1-Aryl-3-CF₃-pyrazoles | I₂, Ceric Ammonium Nitrate (CAN) | 4-Iodo-1-aryl-3-trifluoromethylpyrazoles | Exclusive C-4 iodination | rsc.org |

| Pyrazole generated in situ | KIO₃, (PhSe)₂, acidic conditions | 4-Iodo-1-aryl-1H-pyrazoles | One-pot synthesis and iodination | nih.gov |

| Pyrazoles with electron-donating groups | I₂, Cadmium(II) acetate | 4-Iodopyrazoles | Regioselective C-4 iodination | nih.govresearchgate.net |

Cross-Coupling Methodologies for Aryl-Iodine Bond Formation at the Pyrazole Scaffold

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For the synthesis of this compound, a common strategy involves the coupling of a 4-halopyrazole (e.g., 4-bromopyrazole) or a 4-pyrazolylboronic acid with a suitable iodophenyl partner.

The Suzuki-Miyaura coupling is a widely used method for this purpose. arabjchem.orgderpharmachemica.comrsc.orgresearchgate.net For example, 4-bromo-1H-pyrazole derivatives can be coupled with various arylboronic acids in the presence of a palladium catalyst, such as Ruphos-Pd or Pd(PPh₃)₄, to yield 4-aryl-1H-pyrazoles. arabjchem.orgderpharmachemica.com Conversely, a 4-pyrazolylboronic acid can be coupled with an iodoarene. While a direct example for this compound is not explicitly detailed in the provided context, the general applicability of Suzuki coupling makes this a viable and powerful approach. smolecule.com

Other cross-coupling reactions, such as Stille coupling (using organostannanes) and Kumada coupling (using Grignard reagents), have also been employed for the synthesis of 4-arylpyrazoles. researchgate.netresearchgate.net

| Pyrazole Precursor | Coupling Partner | Catalyst/Conditions | Product | Reaction Type | Reference |

| 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 4-Aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides | Suzuki-Miyaura | arabjchem.org |

| 4-Bromo-1-((methylsulfonyl)methyl)-1H-pyrazole | Arylboronic acids | Ruphos-Pd | 1-(Methylsulfonylmethyl)-4-aryl-1H-pyrazoles | Suzuki-Miyaura | derpharmachemica.com |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Arylboronic acids | XPhos Pd G2 precatalyst | 4-Aryl-3,5-dinitropyrazoles | Suzuki-Miyaura | rsc.org |

| 4-Halopyrazoles | Arylstannanes | Palladium(0) | 4-Arylpyrazoles | Stille | researchgate.net |

| 4-Bromo-1H-1-tritylpyrazole | Arylboronic acids | Not specified | 4-Aryl-1H-pyrazoles | Suzuki-Miyaura | researchgate.net |

Synthesis Utilizing Halogenated Phenyl Hydrazine Precursors

The synthesis of pyrazole derivatives, including structures analogous to this compound, can be effectively achieved through the cyclocondensation reaction involving halogenated phenyl hydrazine precursors. This method provides a direct route to incorporate a halogenated aryl moiety onto the pyrazole ring system. The core of this approach is the reaction between a 1,3-dicarbonyl compound or a suitable equivalent with a substituted hydrazine, such as a halogenated phenylhydrazine (B124118).

A representative example of this methodology involves the synthesis of substituted pyrazoles from the reaction of a 1,3-dione with various hydrazines, including halogenated versions like 4-bromophenylhydrazine. dergipark.org.tr In a typical procedure, the 1,3-dicarbonyl starting material is reacted with the halogenated phenylhydrazine in a suitable solvent, such as ethanol. The reaction mixture is then heated under reflux for several hours to facilitate the cyclocondensation. dergipark.org.tr Upon cooling, the resulting pyrazole derivative often precipitates and can be collected.

Another approach utilizes phenylhydrazine hydrochloride salts in a microwave-assisted method to achieve direct N-heterocyclization, yielding trisubstituted pyrazoles. rsc.org The use of the hydrochloride salt represents a variation where the hydrazine precursor is halogenated. For instance, reacting phenylhydrazine hydrochloride with metal-diketonic complexes in a solvent like DMSO under microwave irradiation leads to the formation of the desired pyrazole in high yield. rsc.org

The selection of the specific halogenated phenyl hydrazine precursor is critical as it directly determines the substitution pattern on the final pyrazole product. For the synthesis of this compound, this would conceptually involve the use of (3-iodophenyl)hydrazine (B8740105) as the key precursor, reacting with a suitable three-carbon electrophilic synthon.

Table 1: Illustrative Reaction Parameters for Pyrazole Synthesis Using Halogenated Hydrazine Precursors

| Precursor 1 (Dicarbonyl) | Precursor 2 (Hydrazine) | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1-(2-(hydroxyphenyl)-3-phenylpropane-1,3-dione | 4-bromophenylhydrazine | Ethanol | Reflux, 6 hours | 1-(4-bromophenyl)-substituted pyrazole | dergipark.org.tr |

Advanced Purification and Isolation Techniques for this compound

The isolation and purification of this compound and related pyrazole derivatives are critical steps to ensure the final product's high purity, which is essential for subsequent applications and characterization. Following synthesis, the crude product is typically a mixture containing the desired pyrazole, unreacted starting materials, and various side products. A combination of standard and advanced purification techniques is employed to isolate the target compound.

A common initial step involves simple filtration of the reaction mixture if the product precipitates upon cooling, followed by drying. dergipark.org.tr However, to achieve high purity, chromatographic methods are indispensable. Column chromatography is a widely used and effective technique for the purification of pyrazole derivatives. orientjchem.org In this method, the crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and eluted with a carefully selected solvent system. acs.orgnih.gov The choice of eluent, often a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is optimized to achieve maximum separation between the desired compound and impurities. acs.orgnih.gov The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified pyrazole.

Recrystallization is another powerful technique used for purifying solid pyrazole compounds. The crude product is dissolved in a minimal amount of a suitable hot solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. As the solution cools, the pyrazole derivative crystallizes out, leaving impurities behind in the solvent. The pure crystals are then collected by filtration. dergipark.org.tr

The purity and structure of the isolated compound are confirmed through various analytical methods. Spectroscopic techniques such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Infrared (IR) Spectroscopy are routinely used to verify the chemical structure of the purified pyrazole. orientjchem.org

Table 2: Summary of Purification and Isolation Techniques for Pyrazoles

| Technique | Description | Application Notes | Common Solvents/Materials | Reference(s) |

|---|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Highly effective for separating complex mixtures and isolating the target compound with high purity. | Silica gel (stationary phase); Hexane/Ethyl Acetate (mobile phase) | orientjchem.orgacs.orgnih.gov |

| Recrystallization | Purification of solids based on differences in solubility at varying temperatures. | Used to obtain highly crystalline, pure final product from a crude solid. | Ethanol, Methanol | dergipark.org.tr |

| Filtration | Mechanical separation of a solid from a liquid. | Often used as an initial step to collect the precipitated crude product from the reaction mixture or to collect crystals after recrystallization. | N/A | dergipark.org.tr |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the precise arrangement of atoms within the this compound molecule. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment of each proton and carbon atom can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Characterization

Proton NMR (¹H NMR) spectroscopy provides information on the electronic environment of the hydrogen atoms in the molecule. In a typical ¹H NMR spectrum of a related compound, 1-(3-iodophenyl)-1H-pyrazole, recorded in deuterochloroform (CDCl₃) on a 400 MHz instrument, distinct signals corresponding to the pyrazole and phenyl protons are observed. rsc.org The protons on the pyrazole ring typically appear as singlets, while the protons on the 3-iodophenyl group exhibit more complex splitting patterns (multiplets) due to spin-spin coupling. rsc.org For instance, in a similar pyrazole derivative, the pyrazole protons were observed as singlets at δ 7.94 ppm and δ 7.71 ppm. rsc.org The protons of the phenyl ring appeared as a multiplet in the range of δ 7.28-7.63 ppm. rsc.org

A representative ¹H NMR data table for a similar pyrazole compound is presented below.

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.94 | s | 1H | Pyrazole-H |

| 7.71 | s | 1H | Pyrazole-H |

| 7.63 | d | 2H | Phenyl-H |

| 7.44 | t | 2H | Phenyl-H |

| 7.28-7.32 | m | 1H | Phenyl-H |

Table 1: Representative ¹H NMR data for a related pyrazole compound. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is utilized to map the carbon framework of the molecule. In the ¹³C NMR spectrum of 1-(3-iodophenyl)-1H-pyrazole, distinct signals are resolved for each unique carbon atom. rsc.org The chemical shifts of the carbon atoms in the pyrazole ring and the 3-iodophenyl group provide insight into their local electronic environments. For example, the carbon atoms of the pyrazole ring in a related compound show signals at δ 145.7, 131.1, and 118.9 ppm. rsc.org The carbons of the phenyl ring are observed at chemical shifts of δ 139.3, 129.4, and 126.9 ppm. rsc.org

A summary of the ¹³C NMR data for a similar pyrazole compound is provided in the table below.

| Chemical Shift (δ) ppm | Assignment |

| 145.7 | Pyrazole-C |

| 139.3 | Phenyl-C |

| 131.1 | Pyrazole-C |

| 129.4 | Phenyl-C |

| 126.9 | Phenyl-C |

| 118.9 | Pyrazole-C |

Table 2: Representative ¹³C NMR data for a related pyrazole compound. rsc.org

Advanced Two-Dimensional NMR Experiments (e.g., COSY, HSQC, HMBC)

To further confirm the structural assignments and establish connectivity between atoms, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule, helping to identify adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with their directly attached carbon atoms, providing unambiguous C-H bond correlations. columbia.edunih.gov

These 2D NMR techniques, when used in combination, provide a comprehensive and unambiguous elucidation of the molecular structure of this compound. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in this compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For pyrazole-containing compounds, characteristic N-H stretching vibrations are typically observed in the region of 3100-3500 cm⁻¹. rsc.orgdergipark.org.tr Aromatic C-H stretching vibrations usually appear around 3000-3100 cm⁻¹. dergipark.org.tr The C=C and C=N stretching vibrations of the aromatic pyrazole and phenyl rings give rise to absorptions in the 1400-1600 cm⁻¹ range. dergipark.org.tr The C-I stretching vibration is expected to appear in the lower frequency region of the spectrum.

A representative table of FT-IR absorption bands for a similar pyrazole derivative is shown below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3451 | N-H Stretch | Pyrazole |

| 3115 | C-H Stretch | Aromatic |

| 1594 | C=C Stretch | Aromatic |

| 1492 | C=N Stretch | Pyrazole |

| 751 | C-H Bend | Aromatic |

| 683 | C-I Stretch | Iodophenyl |

Table 3: Representative FT-IR data for a related pyrazole compound. rsc.org

Raman Spectroscopy for Complementary Molecular Vibrational Analysis

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to FT-IR. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide additional details about the vibrations of the carbon skeleton of the pyrazole and phenyl rings. The C-I bond, being relatively non-polar, may also show a distinct signal in the Raman spectrum. Computational studies on similar halogenated aromatic compounds have utilized Raman spectroscopy to complement FT-IR data for a complete vibrational analysis.

Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas. For pyrazole derivatives, HRMS is used to confirm their successful synthesis and purity. rsc.orgscispace.combeilstein-journals.org

For instance, in the analysis of various substituted pyrazoles, HRMS (ESI) is frequently employed to find the [M+H]⁺ ion, providing experimental mass values that can be compared to the calculated theoretical mass. rsc.org The small error between the calculated and found mass values, often in the parts per million (ppm) range, confirms the elemental composition of the synthesized compound. nih.gov

Table 1: Representative HRMS Data for Phenylpyrazole Derivatives

| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|

| 3-(4-Chlorophenyl)-1H-pyrazole | 179.0371 | 179.0373 | rsc.org |

| 3-(4-Methoxyphenyl)-1H-pyrazole | 175.0866 | 175.0868 | rsc.org |

| 3,4-Diphenyl-1H-pyrazole | 221.1073 | 221.1076 | rsc.org |

| 3-(3-Fluorophenyl)-1H-pyrazole | 163.0666 | 163.0669 | rsc.org |

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are used to study the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. youtube.com The absorption bands in a UV-Vis spectrum are characteristic of the electronic structure of the compound and can be attributed to specific electronic transitions, such as π-π* and n-π* transitions. youtube.comnepjol.info

For pyrazole-containing compounds, UV-Vis spectroscopy is a valuable tool for characterizing their electronic properties. nepjol.info The position and intensity of the absorption maxima (λmax) are influenced by the substituents on the pyrazole and phenyl rings. In a study of arylazo-3,5-bis(trifluoromethyl)pyrazole switches, UV-Vis spectroscopy was used to determine the absorption maxima and molar extinction coefficients, which are crucial for understanding their photoswitching behavior. acs.org Similarly, for novel formazan (B1609692) derivatives containing an iodophenyl-pyrazole moiety, time-dependent density functional theory (TD-DFT) calculations were used to predict and interpret the experimental UV-Vis spectra, showing good agreement. tandfonline.comresearchgate.net

Table 2: UV-Vis Absorption Data for Substituted Pyrazole Derivatives

| Compound | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Arylazo-3,5-bis(trifluoromethyl)pyrazoles | DMSO | Varies | π–π* and n−π* | acs.org |

X-ray Diffraction Studies for Solid-State Structural Analysis

X-ray diffraction is a primary technique for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing Arrangements

For pyrazole derivatives, SC-XRD studies have been instrumental in determining their exact molecular structures and conformations. For example, the crystal structure of 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one was confirmed by X-ray diffraction, revealing a monoclinic crystal system. researchgate.net Similarly, the structures of 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide and its carbothioamide analog were elucidated, providing detailed information on their molecular conformations. mdpi.com

Table 3: Crystallographic Data for Selected Pyrazole Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one | Monoclinic | I2/a | researchgate.netresearchgate.net |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | Monoclinic | C2/c | mdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Monoclinic | P2₁/c | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions such as hydrogen bonds, halogen bonds, and π-stacking. researchgate.net Understanding these interactions is crucial as they influence the physical properties of the solid.

In substituted pyrazoles, N-H···N hydrogen bonds are a common feature, leading to the formation of supramolecular motifs like dimers, trimers, and catemeric chains. mdpi.com The nature and position of substituents on the pyrazole ring can significantly influence the resulting hydrogen-bonding motif. mdpi.com For instance, while 4-chloro- and 4-bromo-1H-pyrazoles form trimeric units, 4-fluoro- (B1141089) and 4-iodo-1H-pyrazoles form catemeric structures. mdpi.com In addition to hydrogen bonding, other weak interactions like C-H···π interactions can also play a significant role in the crystal packing. researchgate.netacs.org The analysis of these interactions, often aided by Hirshfeld surface analysis, provides a deeper understanding of the supramolecular architecture. researchgate.net

Advanced Computational Chemistry Investigations of 4 3 Iodophenyl 1h Pyrazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating molecular properties by calculating the electron density. electrochemsci.org For 4-(3-Iodophenyl)-1H-pyrazole, DFT methods are employed to elucidate its fundamental characteristics, from its three-dimensional structure to its reactivity.

In related N-aryl pyrazoles, DFT studies have shown that the substituent phenyl ring is often twisted out of the plane of the pyrazole (B372694) ring. bohrium.com For instance, the optimized geometry of similar structures reveals that this dihedral angle can vary significantly, impacting steric hindrance and electronic conjugation between the two aromatic systems. The optimization process ensures that the calculated structure represents a true energy minimum on the potential energy surface, which is confirmed by performing vibrational frequency calculations to ensure no imaginary frequencies are present. acs.org

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity. derpharmachemica.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. pjoes.comacs.org

For aryl-pyrazole systems, the HOMO is typically distributed over the electron-rich pyrazole ring and parts of the aryl substituent, while the LUMO may be located across the entire π-system. semanticscholar.org The presence of the electron-withdrawing iodine atom on the phenyl ring can influence the energy levels of these orbitals. DFT calculations provide precise energy values for the HOMO, LUMO, and the resulting energy gap, which are crucial for predicting electronic transitions and charge transfer properties within the molecule. pjoes.combibliotekanauki.pl

Table 1: Illustrative Frontier Molecular Orbital Data for a Substituted Pyrazole Derivative This table presents example data for a related pyrazole derivative to illustrate the typical values obtained from DFT calculations.

| Parameter | Energy (eV) |

| EHOMO | -5.428 pjoes.com |

| ELUMO | -1.326 pjoes.com |

| Energy Gap (ΔE) | 4.102 |

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule, highlighting regions that are electron-rich or electron-poor. dtic.mil This map is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. researchgate.net

On an MEP map, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with high electron density and are susceptible to electrophilic attack. For this compound, these regions are expected around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons. researchgate.netresearchgate.net Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack, such as around the hydrogen atoms. unito.it The iodine atom is of particular interest as it can exhibit a region of positive potential known as a "σ-hole" along the C-I bond axis, making it a potential halogen bond donor. unito.it

DFT calculations are a powerful tool for predicting spectroscopic data, which can then be compared with experimental results to validate the computed molecular structure. researchgate.net

Vibrational Frequencies (FT-IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov By comparing the calculated frequencies with experimental spectra, researchers can confirm the accuracy of the optimized geometry and make detailed assignments for each vibrational band. researchgate.net For pyrazole derivatives, characteristic bands include N-H stretching, C=N stretching, and ring deformation modes. researchgate.net

NMR Chemical Shifts (¹H and ¹³C): The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. researchgate.netsemanticscholar.org These theoretical shifts are often plotted against experimental values, and a strong linear correlation provides high confidence in the structural assignment. jyu.finih.gov This is particularly useful for assigning specific signals to the correct protons and carbons in the 3-iodophenyl and pyrazole rings. mdpi.comd-nb.info

Table 2: Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for a Pyrazole Moiety This table illustrates how theoretical and experimental data are compared for structural validation. Data is hypothetical for the target compound.

| Carbon Atom | Calculated δ (ppm) | Experimental δ (ppm) |

| Pyrazole C3 | 140.5 | 139.8 |

| Pyrazole C4 | 108.2 | 107.5 |

| Pyrazole C5 | 129.1 | 128.6 |

Based on the calculated HOMO and LUMO energies, a set of global reactivity descriptors can be derived to quantify a molecule's reactivity and stability within the framework of conceptual DFT. malayajournal.orgijopaar.com These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Potential (μ): A measure of the escaping tendency of an electron from a system. It is calculated as μ = -(I+A)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (I-A)/2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. pjoes.com

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ²/2η. pjoes.comijopaar.com

These parameters collectively provide a robust profile of the chemical reactivity of this compound, indicating its stability and its potential behavior as an electrophile or nucleophile. ijopaar.com

Table 3: Key Global Chemical Reactivity Descriptors and Their Formulas

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Electron escaping tendency. |

| Chemical Hardness (η) | η = (I-A)/2 | Resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons. |

Molecular Dynamics Simulations

While DFT calculations provide insight into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a view of the molecule in motion. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how this compound behaves over time at a given temperature and pressure. nih.gov

These simulations are particularly useful for:

Conformational Sampling: Exploring the different conformations the molecule can adopt in solution and their relative stabilities.

Solvent Interactions: Studying how the molecule interacts with solvent molecules, such as water, which is crucial for understanding its solubility and behavior in a biological environment. mdpi.com

Binding Dynamics: In drug design, MD simulations can model the interaction of this compound with a biological target, such as a protein's active site. nih.gov This reveals the stability of the binding pose, key intermolecular interactions (like hydrogen or halogen bonds), and the dynamic behavior of the complex over time. researchgate.net

By simulating the dynamic nature of this compound, MD provides critical information that bridges the gap between its static structure and its real-world function. ebsco.comnih.gov

Dynamic Behavior and Conformational Stability Analysis

The pyrazole ring itself is a five-membered heterocycle with two adjacent nitrogen atoms. The phenyl ring is substituted with an iodine atom at the meta position. The dihedral angle between the pyrazole and the phenyl ring planes is a key parameter governing the conformational landscape of the molecule. Studies on similar biaryl pyrazole systems have shown that these dihedral angles can vary significantly, influencing the molecule's electronic properties and interaction capabilities. For instance, in a related pyrazole derivative, the pyrazole ring was found to make dihedral angles of 48.97°, 19.86°, and 81.22° with different phenyl rings within the same molecule, highlighting the conformational flexibility. researchgate.net In arylazo-3,5-bis(trifluoromethyl)pyrazole switches, the dihedral angles between naphthyl and pyrazole rings were found to be around 7.9° to 22°, indicating nearly coplanar arrangements. acs.org This flexibility is crucial for its potential interactions with biological targets.

Molecular dynamics simulations can further elucidate the dynamic nature of this compound in different environments, such as in solution. These simulations track the atomic movements over time, providing a detailed picture of the conformational changes and the stability of different rotamers. Understanding the conformational preferences is essential for predicting how the molecule will bind to a receptor or participate in chemical reactions.

Theoretical Assessment of Bond Dissociation Energies

The theoretical assessment of bond dissociation energies (BDEs) in this compound is fundamental to understanding its chemical reactivity and stability. researchgate.net The C-I bond is of particular interest due to its relatively lower bond strength compared to other carbon-halogen bonds, making it a reactive site for various chemical transformations.

The C-I bond dissociation energy is a measure of the energy required to break this bond homolytically. A lower BDE indicates a weaker bond, which is more susceptible to cleavage. This property is exploited in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, where the C-I bond is activated by a metal catalyst. The reactivity of 3-iodo-1H-pyrazole in such reactions is noted to be superior to its bromo or chloro analogs due to the lower C-I bond dissociation energy.

Density Functional Theory (DFT) calculations are commonly employed to predict BDEs. These calculations can provide valuable data on the relative stability of different bonds within the molecule. For instance, the BDE for a C-I bond in a simple aromatic system is approximately 209 kJ/mol. ucsb.edu The electronic environment created by the pyrazole ring and its substituents will influence the exact BDE of the C-I bond in this compound. Electron-withdrawing groups on the pyrazole ring can affect the electron density at the iodinated carbon, potentially altering the C-I bond strength.

| Bond | General BDE (kJ/mol) | Notes |

| C-I (Aromatic) | ~209 ucsb.edu | The specific BDE in this compound would be influenced by the pyrazole ring. |

| C-H (Aromatic) | ~473 | Generally strong and less reactive than the C-I bond. |

| C-N (in pyrazole) | - | BDE would depend on the specific bond within the heterocyclic ring. |

| N-H (in pyrazole) | - | The acidity of this proton is an important feature of pyrazoles. |

| C-C (ring-ring) | - | The rotational barrier of this bond is key to conformational analysis. |

Quantum Chemical Studies on Tautomerism and Isomeric Forms

Pyrazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring. ktu.edu For this compound, two principal tautomers are possible, depending on which nitrogen atom bears the hydrogen. Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. researchgate.netresearchgate.net

The relative stability of pyrazole tautomers is highly dependent on the nature and position of substituents on the ring. researchgate.net Electron-withdrawing or electron-donating groups can influence the electron density distribution in the pyrazole ring, thereby favoring one tautomeric form over the other. In the gas phase, the N9-H tautomer is often found to be the most stable for substituted 1-deazapurine systems. researchgate.net In solution, the tautomeric equilibrium can be influenced by the solvent's polarity and its ability to form hydrogen bonds. wiley-vch.de

NMR spectroscopy is a powerful experimental technique for studying tautomerism, and computational methods can predict NMR chemical shifts for different tautomers, aiding in the interpretation of experimental data. ktu.edumdpi.com The calculated energy difference between the tautomers provides insight into their population distribution at equilibrium. For many substituted pyrazoles, the energy difference between tautomers is small, leading to a dynamic equilibrium in solution. ktu.edu

In Silico Molecular Docking Analyses

In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijpbs.com This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or enzyme. semanticscholar.org

Predictive Modeling of Ligand-Target Interactions for Biological Relevance

Molecular docking studies with this compound can help identify potential biological targets and predict its binding affinity. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a target macromolecule. The results are scored based on the calculated binding energy, with lower energies indicating a more favorable interaction. tandfonline.com

Pyrazole derivatives are known to exhibit a wide range of biological activities, including as inhibitors of enzymes like cytochrome P450 and kinases. nih.govacs.org For instance, certain pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase, a target in cancer therapy. nih.gov Docking studies of this compound against a panel of known drug targets could reveal its potential therapeutic applications. The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that can contribute significantly to binding affinity and selectivity.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the target. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the complex. mdpi.com

For this compound, key interactions would likely involve the pyrazole ring and the iodophenyl group. The NH group of the pyrazole can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors. The aromatic rings can engage in π-π stacking or hydrophobic interactions with amino acid residues in the binding pocket. The iodine atom can form halogen bonds with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains. Understanding these binding modes is crucial for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity. acs.org

| Interaction Type | Potential Moiety on this compound |

| Hydrogen Bond Donor | NH of pyrazole ring |

| Hydrogen Bond Acceptor | N atoms of pyrazole ring |

| Halogen Bonding | Iodine atom on the phenyl ring |

| π-π Stacking | Pyrazole and Phenyl rings |

| Hydrophobic Interactions | Phenyl ring |

Theoretical Evaluation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials have applications in various fields, including telecommunications, optical computing, and data storage. Certain organic molecules with extended π-conjugated systems can exhibit significant NLO properties. Pyrazole derivatives have been investigated as potential NLO materials. nih.gov

Theoretical calculations, particularly using DFT methods, can predict the NLO properties of a molecule, such as its first hyperpolarizability (β). researchgate.nettandfonline.com A large β value is indicative of a strong NLO response. The NLO properties of organic molecules are often related to the presence of electron-donating and electron-accepting groups connected by a π-conjugated bridge, which facilitates intramolecular charge transfer.

Exploration of Research Applications and Mechanistic Insights of 4 3 Iodophenyl 1h Pyrazole Derivatives in in Vitro Systems

Role as a Key Synthetic Intermediate in Organic Synthesis

The utility of 4-(3-iodophenyl)-1H-pyrazole as a synthetic intermediate is primarily derived from the reactivity of the carbon-iodine bond. This feature allows for its use as a foundational element in the construction of more complex molecular architectures.

The this compound core is a valuable starting material for creating a wide array of advanced heterocyclic structures. The iodine atom serves as a versatile functional group for post-cyclization modifications, particularly through palladium-catalyzed cross-coupling reactions. nih.govarkat-usa.org This approach is advantageous as it allows for the late-stage introduction of molecular diversity, which is a key strategy in the development of chemical libraries for drug discovery and material science. nih.gov

For instance, iodinated pyrazoles are convenient building blocks for synthesizing more complex pyrazole (B372694) analogues via Suzuki-Miyaura and Sonogashira reactions. nih.gov These reactions enable the formation of new carbon-carbon bonds, attaching various aryl, heteroaryl, or alkynyl groups to the pyrazole scaffold. This methodology has been used to prepare libraries of 3,4-diaryl-1H-pyrazoles and has been extended to include the incorporation of heterocyclic rings at the pyrazole core. rsc.org Furthermore, difunctionalized pyrazoles, such as those bearing both an iodine atom and a carbonyl group, can serve as synthons for annelated heterocyclic systems like pyrazolo[4,3-c]pyridines. ktu.edu The ability to generate a multitude of derivatives from a common intermediate makes this compound and related compounds highly attractive for combinatorial chemistry and high-throughput screening efforts. atlantis-press.com

Pyrazole derivatives are widely recognized for their role as versatile ligands in coordination chemistry and homogeneous catalysis. nih.govresearchgate.net The nitrogen atoms of the pyrazole ring are excellent coordinating agents for a variety of transition metals, forming stable complexes that can catalyze a range of chemical transformations. researchgate.netresearchgate.net Pyrazole-based ligands have been successfully employed in catalysts for reactions such as catechol oxidation and ethylene (B1197577) oligomerization. dntb.gov.ua

The incorporation of an iodophenyl substituent into a pyrazole-based ligand introduces a point for further functionalization, which can be used to tune the steric and electronic properties of the resulting metal complex. This modification can influence the catalyst's activity, selectivity, and stability. nih.gov For example, pyrazole-based P,N and N,N ligands have been synthesized and used to prepare complexes with metals like Ni(II), Co(II), and Cu(II). dntb.gov.ua While specific examples detailing the catalytic applications of ligands derived directly from this compound are not extensively documented in the reviewed literature, the general principles of ligand design suggest its potential. The iodo-group could be used, for example, to anchor the pyrazole ligand to a solid support, creating a heterogeneous catalyst, or to introduce additional coordinating groups to form multidentate ligands. rsc.org

Mechanistic Investigations of In Vitro Biological Activities

Derivatives of the this compound scaffold have been investigated for their interactions with various biological targets. In vitro assays are crucial for determining their mechanism of action, potency, and selectivity.

The pyrazole nucleus is a privileged structure in medicinal chemistry, and its derivatives have been shown to modulate the activity of numerous enzymes and receptors. nih.gov

Kinase Inhibition: Protein kinases are a major class of drug targets, particularly in oncology. The pyrazole scaffold is a common feature in many kinase inhibitors. eco-vector.com Pyrazole-based compounds have been developed as potent inhibitors of various kinases, including Fms-like receptor tyrosine kinase 3 (FLT3), Cyclin-Dependent Kinases (CDKs), Haspin, CLK1, and DYRK1A. nih.govmdpi.com For example, a series of 1H-pyrazole-3-carboxamide derivatives were designed based on the structure of FN-1501, a known FLT3 and CDK inhibitor. mdpi.com Optimization of this scaffold led to the discovery of compound 8t , which showed potent inhibitory activity against FLT3, CDK2, and CDK4 with IC50 values in the nanomolar and sub-nanomolar range. mdpi.com

Cyclooxygenase (COX) Inhibition: Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The 1,5-diaryl pyrazole scaffold of Celecoxib is a well-known selective COX-2 inhibitor. nih.gov Numerous studies have explored modifications of the pyrazole core to develop new COX-2 inhibitors with improved potency and selectivity. nih.govrsc.org For instance, novel pyrazole-pyridazine hybrids have been synthesized and shown to have potent COX-2 inhibitory action, with some derivatives exhibiting higher potency than Celecoxib. rsc.org

Lipoxygenase (LOX) Inhibition: Lipoxygenases are another class of enzymes involved in the inflammatory pathway. Some pyrazole derivatives have been investigated as dual inhibitors of both COX and LOX. nih.govsemanticscholar.org Phenolic pyrazole derivatives, in particular, have been synthesized and evaluated for their anti-LOX activity. nih.gov Molecular docking studies suggest that these compounds may act as inhibitors by blocking the access of the substrate, linoleic acid, to the active site of the enzyme. nih.gov

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors are a class of drugs that target the DNA damage response, primarily used in cancer therapy. frontiersin.orgnih.gov While the pyrazole moiety is found in various bioactive molecules, specific studies detailing potent PARP-1 inhibition by derivatives of this compound are still emerging. However, broader research into pyrazole-containing compounds has identified potential PARP-1 inhibitors through in silico screening and in vitro assays. researchgate.net

Table 1: In Vitro Enzyme Inhibition by Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Source |

|---|---|---|---|

| Pyrazole-pyridazine hybrid 5f | COX-2 | 1.50 | rsc.org |

| Pyrazole-pyridazine hybrid 6f | COX-2 | 1.15 | rsc.org |

| Pyrazole Derivative 11 | COX-2 | 0.049 | nih.gov |

| Pyrazole Derivative 12 | COX-2 | 0.043 | nih.gov |

| Pyrazole Derivative 15 | COX-2 | 0.047 | nih.gov |

| Phenolic Pyrazole 3b | LOX | - (Best Activity) | nih.gov |

| Pyrazolo[3,4-g]isoquinoline 1b | Haspin | 0.057 | nih.gov |

| Pyrazolo[3,4-g]isoquinoline 2c | Haspin | 0.062 | nih.gov |

| 1H-pyrazole-3-carboxamide 8t | FLT3 | 0.000089 | mdpi.com |

| 1H-pyrazole-3-carboxamide 8t | CDK2 | 0.000719 | mdpi.com |

| 1H-pyrazole-3-carboxamide 8t | CDK4 | 0.000770 | mdpi.com |

In addition to enzyme inhibition, pyrazole derivatives have been shown to bind to various receptors, modulating their activity.

Benzodiazepine (B76468) Receptor: A series of isochromeno[4,3-c]pyrazol-5(1H)-one derivatives were synthesized and evaluated for their ability to displace [³H]flunitrazepam from benzodiazepine receptors in bovine brain membranes. nih.gov The most active compound in the series, 7e , demonstrated a 54% inhibition of radioligand binding at a concentration of 10 µM, indicating moderate affinity for the receptor. nih.gov

Estrogen Receptor (ER): Certain tetrasubstituted pyrazole derivatives have been investigated as ligands for estrogen receptors ERα and ERβ. scispace.comthesciencein.org The introduction of specific substituents on the pyrazole scaffold was found to significantly affect the binding affinity and selectivity for the ER subtypes. For example, the 2-nitrophenol (B165410) derivative 5c was found to bind effectively to both ERα and ERβ, with Relative Binding Affinity (RBA) values of 5.17% and 3.27%, respectively, compared to a standard ligand. scispace.com

Cannabinoid Receptor (CB): Alkylated 4-styryl-1H-pyrazoles have been prepared and their affinity for human cannabinoid receptors CB1 and CB2 was assessed through competition binding studies using the radioligand [³H]CP55-940. researchgate.net

Apelin Receptor: In the search for agonists of the apelin receptor, a G-protein coupled receptor, pyrazole-based compounds have been identified as promising candidates. Modifications at the N1 position of the pyrazole core, replacing an aryl ring with alkyl or cycloalkyl groups, led to compounds with enhanced potency in calcium mobilization and cAMP functional assays, while showing reduced recruitment of β-arrestin. duke.edu

Table 2: Receptor Binding Affinity of Selected Pyrazole Derivatives

| Compound/Derivative Class | Target Receptor | Assay Type | Result | Source |

|---|---|---|---|---|

| Isochromeno[4,3-c]pyrazol-5(1H)-one 7e | Benzodiazepine | [³H]flunitrazepam displacement | 54% Inhibition @ 10 µM | nih.gov |

| 2-Nitrophenol Pyrazole 5c | Estrogen Receptor α (ERα) | Relative Binding Affinity (RBA) | 5.17% | scispace.com |

| 2-Nitrophenol Pyrazole 5c | Estrogen Receptor β (ERβ) | Relative Binding Affinity (RBA) | 3.27% | scispace.com |

| N1-propyl pyrazole 11 | Apelin | Calcium Mobilization | EC₅₀ = 0.416 µM | duke.edu |

| N1-cyclopentyl pyrazole 13 | Apelin | Calcium Mobilization | EC₅₀ = 0.435 µM | duke.edu |

Elucidation of Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their molecular structure. Understanding the structure-activity relationships (SAR) is crucial for the rational design of new analogues with enhanced potency and selectivity.

The 3-iodophenyl group plays a pivotal role in the molecular recognition of these derivatives by biological targets. The iodine atom, being a large, polarizable halogen, can participate in various non-covalent interactions, including halogen bonding. nih.gov This is an attractive, non-covalent interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a receptor's binding pocket. nih.govrsc.org The strength and directionality of halogen bonds can significantly influence the binding affinity and selectivity of a ligand. nih.gov

Modifications to the pyrazole ring of this compound derivatives have a profound impact on their biological profiles. The SAR of pyrazole-based compounds is a well-explored area, with substitutions at various positions of the pyrazole ring leading to a wide range of biological activities, including kinase inhibition and anticancer effects. nih.govsrrjournals.comresearchgate.net

Substitutions on the pyrazole ring can modulate the compound's physicochemical properties, such as lipophilicity, solubility, and hydrogen bonding capacity, which are all critical for effective drug-receptor interactions. nih.gov For instance, N-alkylation of the pyrazole ring is a common strategy to explore the chemical space around the core scaffold and can significantly influence biological activity. researchgate.netacs.org The regioselectivity of N-alkylation is an important consideration, as different isomers can exhibit distinct pharmacological profiles. researchgate.netacs.org

In the context of kinase inhibitors, substitutions on the pyrazole ring can be tailored to interact with specific residues in the ATP-binding pocket of the kinase. For example, a preliminary SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles as CDK inhibitors suggested that substitutions on the 4-aryl ring could be optimized to improve potency. nih.gov Similarly, in a series of pyrazole-based Aurora A kinase inhibitors, a nitro group was found to be more optimal than other substituents. nih.gov The introduction of bulky or flexible side chains can also influence the binding mode and selectivity of the inhibitor. nih.gov

A study on 1,3,4,5-tetrasubstituted pyrazole derivatives revealed their potential as anti-inflammatory agents, with one derivative showing excellent inhibition compared to diclofenac (B195802) sodium. mdpi.com Another study on pyrazolinyl-indole derivatives identified compounds with significant cytotoxic effects against various cancer cell lines, highlighting the importance of the substituents on the pyrazole core. nih.govnih.gov The table below summarizes the in vitro activity of a selection of substituted pyrazole derivatives, illustrating the impact of different substitution patterns.

| Compound ID | Pyrazole Ring Substituents | Phenyl Ring Substituent | Biological Target/Activity | In Vitro Potency (IC50/GI50) |

| 150a | 5-methyl, 1-sulfonate | 4-iodo, 3-p-tolyl | Anti-inflammatory (COX-2 inhibitor) | Not specified (% inhibition) mdpi.com |

| 31b | 3,5-diamino, 4-azo | 4-hydroxy | CDK9 inhibitor | Not specified nih.gov |

| 2 | Tri-substituted | 4-bromo | Anticancer (HepG2) | 9.13 µM researchgate.net |

| 7 | Tri-substituted | 4-bromo | Anticancer (A549) | 6.52 µM researchgate.net |

| HD05 | N-substituted pyrazolinyl | 4-chloro | Anticancer (Leukemia) | Significant growth inhibition nih.govnih.gov |

Applications as Chemical Probes for Cellular and Molecular Biology Research

The unique properties of the this compound scaffold make it a promising candidate for the development of chemical probes for cellular and molecular biology research. nih.gov The presence of an iodine atom allows for the potential development of radiolabeled probes for imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). scienceopen.com By replacing the stable iodine with a radioactive isotope (e.g., ¹²³I, ¹²⁴I, or ¹²⁵I), these molecules can be used to non-invasively visualize and quantify the distribution of their target proteins in living systems. scienceopen.comdntb.gov.ua

Such molecular imaging probes are invaluable tools in preclinical drug discovery for assessing target engagement, determining pharmacokinetic properties, and validating disease biomarkers. nih.gov The pyrazole core can be further functionalized with fluorescent dyes to create fluorescent probes for use in techniques like fluorescence microscopy and flow cytometry, enabling the visualization of biological processes at the cellular level.

Strategic Importance of the Pyrazole-Iodophenyl Scaffold in Pre-clinical Drug Discovery Programs

The pyrazole nucleus is considered a "privileged scaffold" in drug discovery due to its ability to serve as a core structure for a wide range of biologically active molecules. nih.govnih.govbohrium.com Its combination with an iodophenyl moiety further enhances its strategic importance, particularly in the development of kinase inhibitors for oncology. nih.govmdpi.commdpi.com

Many kinase inhibitors feature an aryl group that occupies the ATP-binding site, and the nature and substitution of this aryl ring are critical for achieving high affinity and selectivity. The iodophenyl group can provide key interactions within the binding site, and the iodine atom can be a site for further chemical modification to optimize the drug-like properties of the molecule.

The pyrazole-iodophenyl scaffold offers a versatile platform for generating compound libraries with diverse substitution patterns. This diversity is essential in the early stages of drug discovery for identifying hit and lead compounds with desired biological activities. The synthetic accessibility of pyrazole derivatives allows for the rapid exploration of SAR, accelerating the optimization process. nih.govatlantis-press.com The development of potent and selective inhibitors based on this scaffold could lead to novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. srrjournals.comresearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Iodophenyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis often involves iodination of precursor pyrazoles using iodine-containing reagents (e.g., NIS or I₂) under controlled temperatures (60–80°C). Key steps include protecting the pyrazole NH group to prevent side reactions. For example, tosyl or trifluoromethyl groups are introduced to stabilize intermediates . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol or ethanol) is critical to isolate the product in >70% yield . Contradictions in yields (66–95% in similar procedures) highlight the need for precise stoichiometry and solvent selection .

Q. How can spectroscopic techniques (NMR, FTIR, MS) confirm the structure of this compound?

- Methodology :

- ¹H NMR : Look for aromatic protons (δ 7.2–8.1 ppm) and pyrazole protons (δ 6.5–7.0 ppm). The iodine substituent deshields adjacent protons, causing distinct splitting patterns .

- FTIR : Absorbance at ~3150 cm⁻¹ (N–H stretch) and 1550–1600 cm⁻¹ (C=C/C=N pyrazole ring) confirms core structure. Iodophenyl C–I stretches appear at ~500 cm⁻¹ but are often weak .

- Mass Spectrometry (ESI) : Molecular ion peaks at m/z corresponding to [M+H]⁺ (e.g., ~316 for C₉H₆IN₂). Isotopic patterns for iodine (¹²⁷I) aid identification .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodology :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Fume hoods are mandatory due to potential inhalation hazards .

- Storage : Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizers or heat sources .

- Waste Disposal : Neutralize with aqueous NaOH (5%) before incineration to minimize environmental release of iodine byproducts .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the reactivity and biological targets of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electron density distribution. The iodine atom’s electron-withdrawing effect reduces pyrazole ring aromaticity, increasing susceptibility to electrophilic substitution .

- Docking Studies : Use AutoDock Vina to simulate binding with enzymes like carbonic anhydrase or cyclooxygenase (COX-2). The iodophenyl group enhances hydrophobic interactions in enzyme active sites .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects) of iodinated pyrazoles?

- Methodology :

- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to identify activity thresholds. For example, antimicrobial effects may dominate at lower concentrations (<10 µM), while anticancer activity requires higher doses (>50 µM) .

- Mechanistic Profiling : Compare transcriptomic data (RNA-seq) from treated microbial vs. mammalian cells to isolate target pathways (e.g., folate synthesis inhibition in bacteria vs. apoptosis induction in cancer cells) .

Q. How does substituent variation (e.g., replacing iodine with chlorine or trifluoromethyl) alter the physicochemical properties of 4-aryl-1H-pyrazoles?

- Methodology :

- SAR Studies : Synthesize analogs (e.g., 4-(3-Cl-phenyl)-1H-pyrazole) and compare logP (HPLC), solubility (shake-flask method), and thermal stability (DSC). Iodine increases molecular weight (~127 vs. ~35 for Cl) but improves lipophilicity (logP +0.5) .

- Crystallography : Single-crystal XRD reveals iodine’s steric effects on packing efficiency. For example, iodophenyl derivatives exhibit lower melting points (120–130°C) vs. chlorophenyl analogs (150–160°C) due to weaker lattice interactions .

Q. What environmental hazards are associated with this compound, and how can ecotoxicity be mitigated?

- Methodology :

- Aquatic Toxicity Testing : Use Daphnia magna or zebrafish embryos to assess LC₅₀ values. Iodinated compounds show moderate toxicity (LC₅₀ ~10 mg/L) due to bioaccumulation risks .

- Degradation Studies : Expose to UV light (254 nm) in aqueous H₂O₂ to simulate photolysis. Iodine substituents slow degradation (t₁/₂ >48 hr vs. <24 hr for non-halogenated analogs), necessitating advanced oxidation processes for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.